Riddelliine N-oxide

描述

Riddelliine N-oxide is a genotoxic phytochemical and a major mammalian metabolite of the parent pyrrolizidine alkaloid riddelliine, found in certain plants. Despite being considered a detoxification product, its metabolism can result in the formation of genotoxic metabolites, indicating its potential as a hepatocarcinogen similar to riddelliine (Chou et al., 2003).

Synthesis Analysis

Riddelliine and its N-oxide derivative undergo extensive metabolism, with riddelliine N-oxide being converted back to riddelliine under certain conditions. This metabolic activity suggests that the N-oxide form is not merely a detoxification product but can contribute to the formation of DNA adducts, a key step in the process of carcinogenesis (Williams et al., 2002).

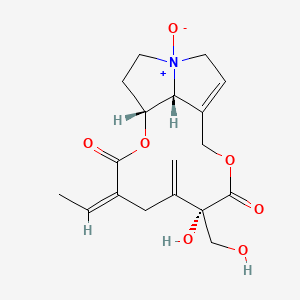

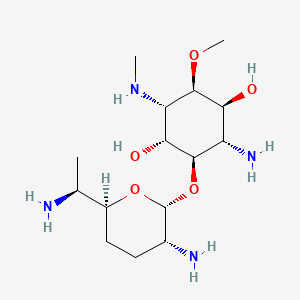

Molecular Structure Analysis

The molecular structure of riddelliine N-oxide includes the characteristic N-oxide group, which is critical for its biological activity. The conversion of riddelliine N-oxide to genotoxic metabolites involves the reduction of this N-oxide group, leading to the formation of DNA adducts (Yang et al., 2001).

Chemical Reactions and Properties

Riddelliine N-oxide can undergo metabolic reduction to riddelliine, a process that is influenced by the presence of oxygen. This reduction is significant because it generates the same genotoxic metabolites as the parent compound, riddelliine, highlighting the potential risk associated with the N-oxide form (Wang et al., 2005).

Physical Properties Analysis

The physicochemical properties of riddelliine N-oxide, such as solubility and stability, are influenced by the N-oxide group. This functional group makes the molecule more polar than riddelliine, affecting its distribution and metabolism in the body. These properties are critical for understanding the toxicokinetics of riddelliine N-oxide (Widjaja et al., 2021).

Chemical Properties Analysis

The chemical behavior of riddelliine N-oxide is characterized by its potential to form DNA adducts through its metabolites. This formation of DNA adducts is a pivotal event in the mechanism of action leading to carcinogenesis. The process involves metabolic activation and interaction with DNA, contributing to the genotoxic potential of riddelliine N-oxide (Xia et al., 2003).

科学研究应用

基因毒性活性和代谢激活

Riddelliine N-oxide,是吡咯啉生物碱riddelliine的代谢产物,显示出与其母化合物相当的基因毒性活性。大鼠肝微粒体将riddelliine N-oxide转化为基因毒性代谢物6,7-二氢-7-羟基-1-羟甲基-5H-吡咯啉(DHP),该代谢物可以形成DNA加合物,可能有助于肝肿瘤的形成。这表明riddelliine N-oxide,通过转化为riddelliine,可能是一种潜在的基因毒性肝癌原因(Chou et al., 2003)。

大鼠和小鼠的毒代动力学

一项关于大鼠和小鼠中riddelliine及其代谢物(包括N-oxide)毒代动力学的研究发现,在排泄之前这些化合物被广泛代谢。除毒代动力学之外的因素被认为是导致这些动物中毒性或肝肿瘤诱导的物种/性别特异性的原因(Williams et al., 2002)。

人类肝微粒体代谢

人类肝微粒体可以代谢riddelliine,导致DHP和riddelliine N-oxide的形成。这表明人类和大鼠之间的代谢模式和DNA加合物谱类似,表明啮齿动物数据对人类风险评估的相关性(Xia et al., 2003)。

生理基础动力学建模

使用生理基础动力学(PBK)建模来预测大鼠中riddelliine N-oxide相对于riddelliine的体内相对毒性。该模型表明,riddelliine N-oxide的毒性取决于其通过肠道微生物和肝脏转化为riddelliine,随着剂量水平的增加,相对毒性值会因饱和效应而降低(Widjaja et al., 2021)。

代谢激活和DNA加合物形成

研究了riddelliine N-oxide在体内的代谢激活和导致的DNA加合物形成,显示它生成主要代谢物如去氢重吡咯啉(DHR)和riddelliine N-oxide。这些代谢物导致DNA加合物的形成,暗示了大鼠肝肿瘤发展的基因毒性机制(Yang et al., 2001)。

诊断技术

开发了用于诊断中毒动物和识别有毒植物的酶联免疫吸附测定法,这些测定法可以估计植物中总吡咯啉生物碱含量,有助于识别中毒风险(Lee et al., 2001)。

属性

IUPAC Name |

(1R,4Z,7S,17R)-4-ethylidene-7-hydroxy-7-(hydroxymethyl)-6-methylidene-14-oxido-2,9-dioxa-14-azoniatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO7/c1-3-12-8-11(2)18(23,10-20)17(22)25-9-13-4-6-19(24)7-5-14(15(13)19)26-16(12)21/h3-4,14-15,20,23H,2,5-10H2,1H3/b12-3-/t14-,15-,18-,19?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPENPMDVCQGSSO-AHPXGCJSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1CC(=C)C(C(=O)OCC2=CC[N+]3(C2C(CC3)OC1=O)[O-])(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C\1/CC(=C)[C@@](C(=O)OCC2=CC[N+]3([C@H]2[C@@H](CC3)OC1=O)[O-])(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501315962 | |

| Record name | Riddelline N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501315962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Riddelliine N-oxide | |

CAS RN |

75056-11-0 | |

| Record name | Riddelline N-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75056-11-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Riddelliine N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075056110 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Riddelline N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501315962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

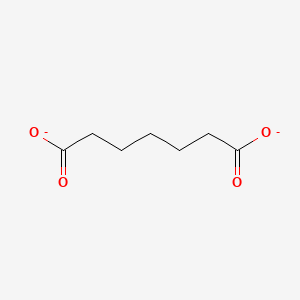

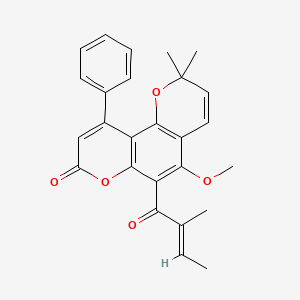

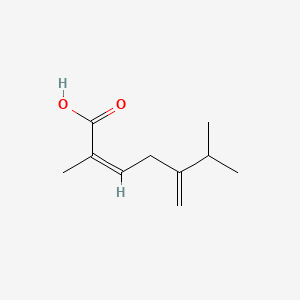

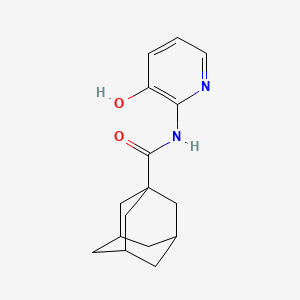

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S,3S)-2-(dimethylamino)-N-[(2Z,6S,9S,10S)-6-isobutyl-10-isopropyl-5,8-dioxo-11-oxa-4,7-diazabicyclo[10.2.2]hexadeca-1(14),2,12,15-tetraen-9-yl]-3-methyl-pentanamide](/img/structure/B1236141.png)

![(2R,3AS,6R,7AS)-N-(2-{1-[Amino(imino)methyl]-2,5-dihydro-1H-pyrrol-3-YL}ethyl)-6-hydroxy-1-{N-[(2S)-2-hydroxy-3-phenylpropanoyl]phenylalanyl}octahydro-1H-indole-2-carboxamide](/img/structure/B1236148.png)

![1-[2-(4-methylphenyl)ethyl]-N-[3-(4-methyl-1-piperazinyl)propyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B1236151.png)